FabI Enzyme Inhibition: Absence of Confirmatory Data for CAS 2035021-80-6
A direct head-to-head comparison of the FabI inhibitory activity of (E)-N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide against the class-defining inhibitor AFN-1252 or other specific analogs from the same patent family cannot be constructed. While the parent patent establishes IC50 values for numerous examples, no identifiable example corresponds to this precise compound in the accessible non-proprietary sections [1]. The quantitative claim of an IC50 of 48.9 nM for a compound co-listed with this CAS number in a public database refers to a structurally distinct thiazolidinedione (CHEMBL1800141) and is not applicable [2].
| Evidence Dimension | FabI Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | No quantitative data found in primary sources |
| Comparator Or Baseline | AFN-1252 (FabI IC50 = 0.92 nM [Literature, not directly comparable]) |
| Quantified Difference | Cannot be calculated |
| Conditions | E. coli FabI enzyme assay (standard context, specific data missing for target) |
Why This Matters
Without verifiable primary assay data, any procurement decision for this compound as a validated FabI inhibitor is unsupported by evidence, distinguishing it from data-rich analogs like AFN-1252.
- [1] US Patent US8846711B2. Heterocyclic acrylamides and their use as pharmaceuticals. (Search of patent text yielded no match for the specific compound). View Source
- [2] BindingDB Entry for CHEMBL1800141. Affinity Data for 15-PGDH inhibitor, erroneously linked in some aggregated databases to CAS 2035021-80-6. View Source
